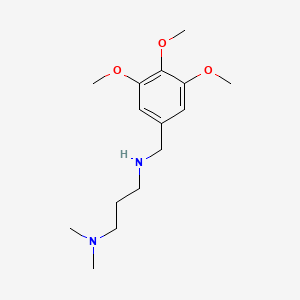

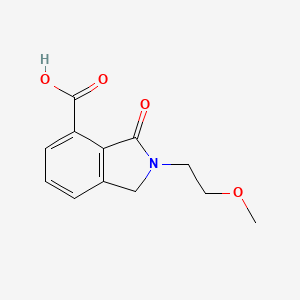

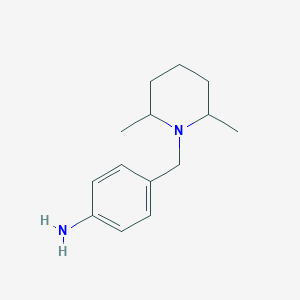

4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

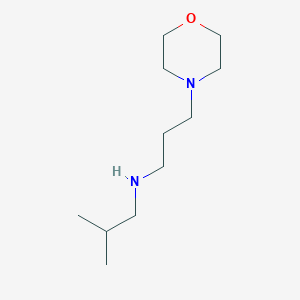

The compound "4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine" is a derivative of piperidine, which is a six-membered heterocyclic amine with one nitrogen atom. Piperidine derivatives are of significant interest due to their biological activities and their role as building blocks in organic synthesis. The compound is likely to possess interesting chemical and pharmacological properties due to the presence of the dimethyl-piperidinyl moiety and the phenylamine group.

Synthesis Analysis

The synthesis of piperidine analogues can be achieved through various methods, including condensation reactions, the use of Grignard reagents, and aminomethylation of olefins . The specific synthesis pathway for "this compound" is not detailed in the provided papers, but similar compounds have been synthesized and characterized using nuclear magnetic resonance spectroscopy, mass spectroscopy, and elemental analysis .

Molecular Structure Analysis

The molecular structure of piperidine derivatives can be quite complex, with the potential for various substituents to influence the overall conformation and electronic properties of the molecule. For instance, the piperidine ring can adopt different dihedral angles with attached phenyl or phenylamine moieties, as observed in the crystal structure of a related compound . These structural variations can significantly impact the biological activity of the compounds.

Chemical Reactions Analysis

Piperidine derivatives can participate in a range of chemical reactions, often influenced by the nature of the substituents on the piperidine ring. For example, the presence of electron-withdrawing or electron-donating groups can affect the reactivity of the compound towards oxidation or other types of chemical transformations . The specific chemical reactions that "this compound" may undergo are not detailed in the provided papers.

Physical and Chemical Properties Analysis

The physical and chemical properties of piperidine derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of dimethyl groups on the piperidine ring can influence these properties by altering the compound's steric and electronic environment . Additionally, the interaction of the piperidine nitrogen with other substituents can lead to deshielding effects, as observed in NMR studies . The antioxidant potency of some piperidine derivatives has also been evaluated, indicating potential for pharmacological applications .

Scientific Research Applications

Structural Analysis and Chemical Properties

- A study on the crystal structure of related piperidine derivatives revealed insights into their molecular conformation, showcasing the relationship between the piperidine ring and attached moieties. These structural insights are crucial for understanding the compound's reactivity and interaction with biological targets (Rajnikant et al., 2010).

- Another research focused on the crystal and molecular structures of isothiazolopyridin derivatives, providing a basis for the development of new chemical entities with potential therapeutic applications (Z. Karczmarzyk & W. Malinka, 2004).

Therapeutic Applications and Biological Activities

- A novel triazole derivative, structurally related to the piperidin-1-ylmethyl group, was evaluated for its anti-cancer activity against tumor-induced mice, demonstrating significant therapeutic potential (K. Arul & A. Smith, 2016).

- Research on benzamide derivatives as selective serotonin 4 receptor agonists highlighted the synthesis and pharmacological properties of compounds with the piperidin-4-ylmethyl structure, emphasizing their potential in treating gastrointestinal disorders (S. Sonda et al., 2004).

Chemical Synthesis and Material Science

- A study on microwave-assisted synthesis of arylamino-imidazolines from piperidin-4-ylmethyl derivatives showcased an efficient method for producing these compounds, highlighting the technique's advantages in terms of time and yield (Murat Genç & Sueleyman Servi, 2005).

- Research into the synthesis and antioxidant potency of certain piperidin-4-one derivatives shed light on their potential as UV filters and sunscreens, indicating a diverse range of applications beyond pharmaceuticals (T. Suresh et al., 2015).

Antifungal and Antimicrobial Applications

- A series of novel substituted piperidines and piperazines, including derivatives of 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine, were synthesized and evaluated for their biological activity, including antimicrobial properties. This research demonstrates the compound's versatility in developing new therapeutic agents (Z. J. Penjisevic et al., 2016).

properties

IUPAC Name |

4-[(2,6-dimethylpiperidin-1-yl)methyl]aniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2/c1-11-4-3-5-12(2)16(11)10-13-6-8-14(15)9-7-13/h6-9,11-12H,3-5,10,15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXTPGYNBWHJWOR-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCCC(N1CC2=CC=C(C=C2)N)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00390034 |

Source

|

| Record name | 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.34 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

328289-91-4 |

Source

|

| Record name | 4-(2,6-Dimethyl-piperidin-1-ylmethyl)-phenylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00390034 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.